

An In-depth Technical Guide to (S)-3-Phenylpyrrolidine Hydrochloride

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Compound of Interest

Compound Name: (s)-3-Phenylpyrrolidine
hydrochloride

Cat. No.: B569222

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CAS Number: 1094670-20-8

This technical guide provides a comprehensive overview of **(S)-3-Phenylpyrrolidine hydrochloride**, a chiral pyrrolidine derivative of significant interest to researchers, scientists, and drug development professionals. This document outlines its physicochemical properties, potential synthesis routes, and explores its prospective applications in medicinal chemistry, particularly in the context of drug discovery for central nervous system (CNS) disorders.

Chemical and Physical Properties

(S)-3-Phenylpyrrolidine hydrochloride is a chiral compound featuring a five-membered nitrogen-containing pyrrolidine ring with a phenyl group at the 3-position.^[1] The hydrochloride salt form generally enhances its water solubility, a favorable characteristic for pharmaceutical applications.^[1]

Table 1: Physicochemical Properties of **(S)-3-Phenylpyrrolidine Hydrochloride**

Property	Value	Source(s)
CAS Number	1094670-20-8	[2][3][4][5]
Molecular Formula	C ₁₀ H ₁₄ ClN	[4][5]
Molecular Weight	183.68 g/mol	[2][4][5]
Appearance	Solid	
Purity	≥97%	[4][5]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	

Note: A definitive melting point for **(S)-3-Phenylpyrrolidine hydrochloride** is not consistently reported in the available literature.

Synthesis and Manufacturing

The enantioselective synthesis of 3-substituted pyrrolidines is a critical area of research in organic chemistry. While a specific, detailed experimental protocol for the commercial synthesis of **(S)-3-Phenylpyrrolidine hydrochloride** is not publicly available, several asymmetric synthesis strategies for the pyrrolidine ring system have been described in the scientific literature. These methods often serve as the foundation for producing enantiomerically pure compounds like the (S)-enantiomer of 3-phenylpyrrolidine.

Common strategies for the asymmetric synthesis of pyrrolidines include:

- **Catalytic Asymmetric Hydrogenation:** This method involves the hydrogenation of a prochiral precursor, such as a pyrrole or pyrroline derivative, using a chiral catalyst to induce stereoselectivity.
- **Asymmetric 1,3-Dipolar Cycloaddition:** This powerful reaction involves the [3+2] cycloaddition of an azomethine ylide with an alkene, where chirality is introduced through the use of a chiral ligand or catalyst.[1]
- **Chiral Pool Synthesis:** This approach utilizes readily available chiral starting materials, such as amino acids like L-aspartic acid, which possess the desired stereochemistry that is then

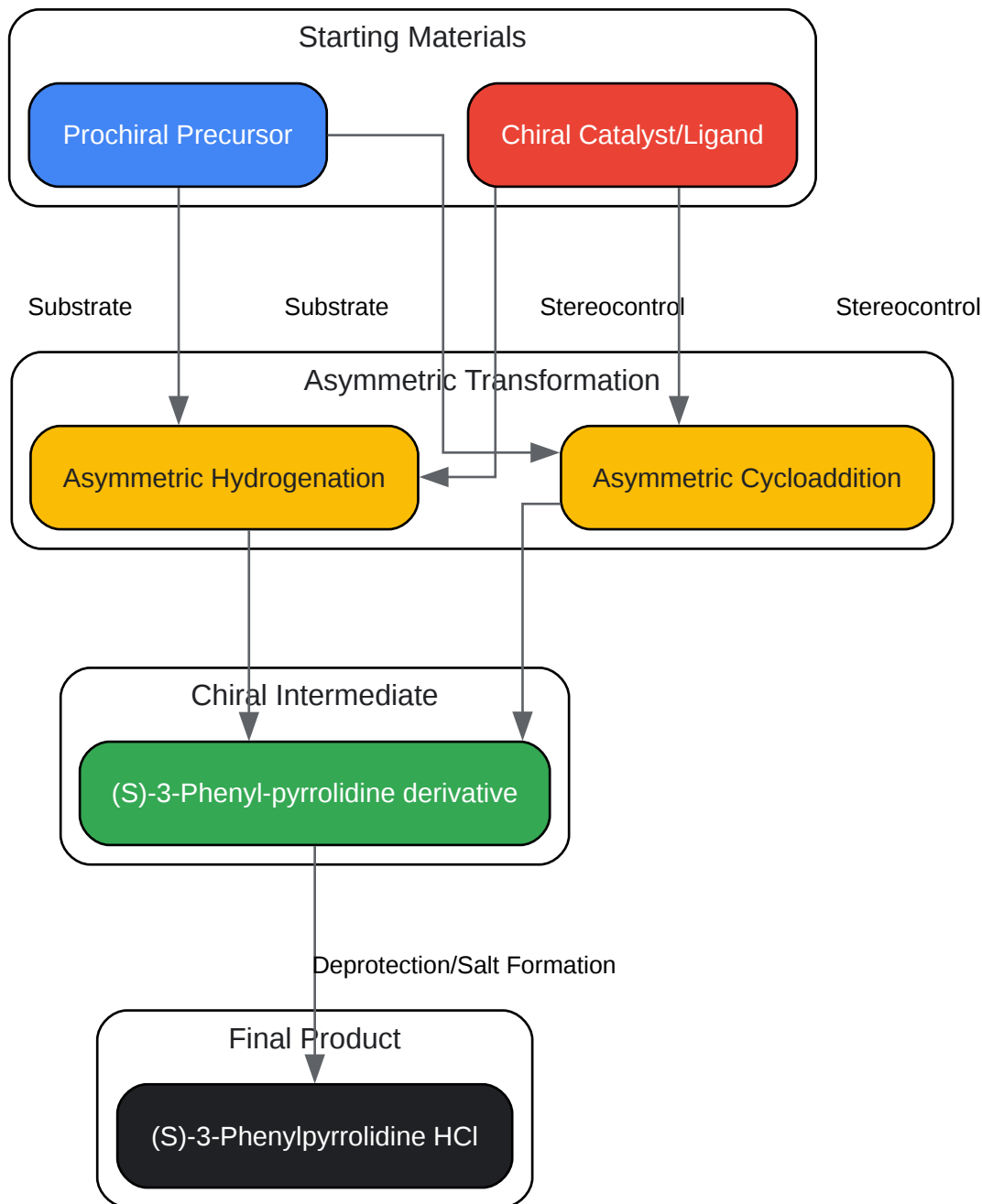
carried through a series of reactions to form the target pyrrolidine.

A potential conceptual pathway for the synthesis of (S)-3-Phenylpyrrolidine could involve the asymmetric reduction of a suitable precursor or a stereoselective alkylation of a chiral pyrrolidine synthon.

Experimental Workflow: Conceptual Asymmetric Synthesis

Below is a generalized workflow illustrating a potential asymmetric synthesis approach.

Conceptual Asymmetric Synthesis of (S)-3-Phenylpyrrolidine

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Caption: Conceptual workflow for asymmetric synthesis.

Biological Activity and Potential Applications

The 3-phenylpyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. While direct experimental data on the biological activity of **(S)-3-Phenylpyrrolidine hydrochloride** is limited in publicly accessible literature, the structural motif is strongly associated with activity at monoamine transporters, particularly the dopamine transporter (DAT).

Dopamine Transporter (DAT) Affinity

Structurally related phenylpyrrolidine derivatives have been shown to exhibit significant affinity for the dopamine transporter. The stereochemistry of these compounds often plays a crucial role in their binding affinity and selectivity. For instance, studies on related compounds have indicated that the (S)-enantiomer can display a higher affinity for DAT compared to the (R)-enantiomer.

The dopamine transporter is a key protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. Modulation of DAT activity is a therapeutic strategy for a range of neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse.

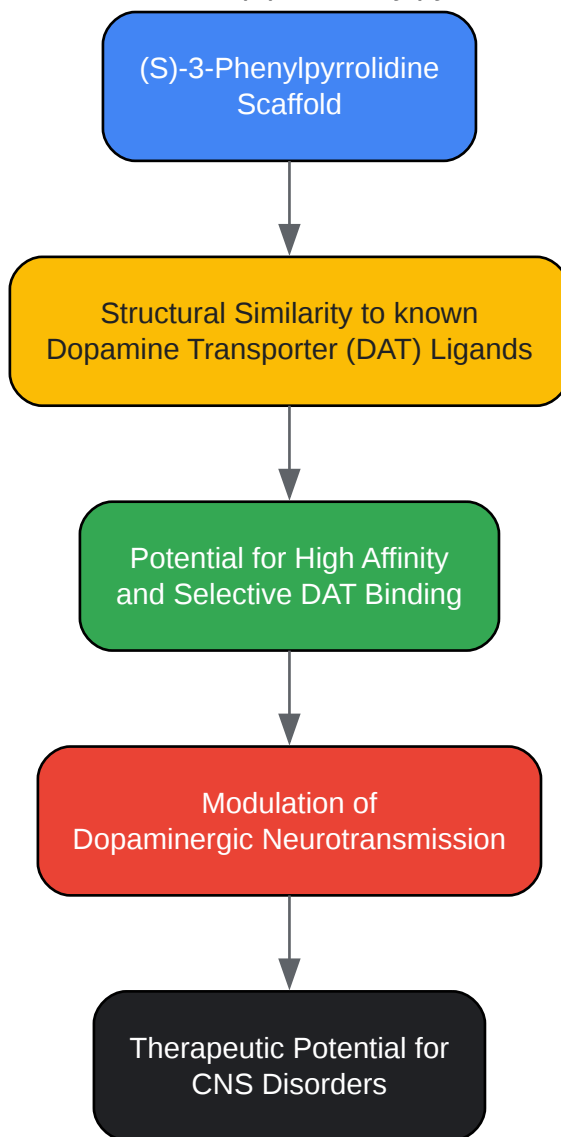
Potential as a CNS Drug Discovery Scaffold

Given the established link between the phenylpyrrolidine scaffold and dopamine transporter affinity, **(S)-3-Phenylpyrrolidine hydrochloride** serves as a valuable building block for the synthesis of novel CNS drug candidates. Its chiral nature allows for the development of stereochemically pure compounds, which can lead to improved efficacy and reduced off-target side effects.

Logical Relationship: From Scaffold to Therapeutic Potential

The following diagram illustrates the logical progression from the chemical structure to its potential therapeutic applications.

Therapeutic Potential of (S)-3-Phenylpyrrolidine Scaffold



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Caption: From chemical scaffold to therapeutic potential.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and biological evaluation of **(S)-3-Phenylpyrrolidine hydrochloride** are not readily available in the public domain. Researchers interested in working with this compound would typically need to develop or adapt protocols based on the broader literature for the synthesis of chiral pyrrolidines and the assessment of dopamine transporter activity.

A general protocol for evaluating the binding affinity of a compound for the dopamine transporter would involve a competitive radioligand binding assay.

Table 2: Generalized Protocol for DAT Binding Assay

Step	Procedure
1. Preparation of Synaptosomes	Isolate synaptosomes from a brain region rich in dopamine transporters (e.g., striatum) from a suitable animal model.
2. Incubation	Incubate the synaptosomes with a known radioligand for DAT (e.g., [³ H]WIN 35,428) and varying concentrations of the test compound ((S)-3-Phenylpyrrolidine hydrochloride).
3. Separation	Separate the bound from the free radioligand by rapid filtration.
4. Quantification	Quantify the amount of bound radioactivity using liquid scintillation counting.
5. Data Analysis	Determine the IC ₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The K _i (inhibition constant) can then be calculated from the IC ₅₀ value using the Cheng-Prusoff equation.

Safety and Handling

Safety data sheets (SDS) for **(S)-3-Phenylpyrrolidine hydrochloride** should be consulted before handling. As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area.

Conclusion

(S)-3-Phenylpyrrolidine hydrochloride is a valuable chiral building block with significant potential in the field of drug discovery, particularly for the development of novel therapeutics targeting the central nervous system. Its structural similarity to known dopamine transporter ligands suggests that it and its derivatives may be potent and selective modulators of dopaminergic signaling. Further research is warranted to fully elucidate its pharmacological profile and to develop efficient and scalable synthetic routes to this promising compound.

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